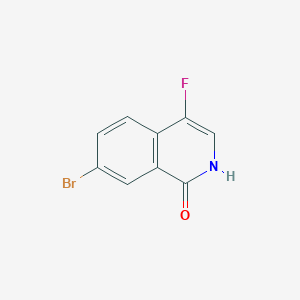
2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been of interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines is a challenging problem. Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms on the pyridine ring. The position and number of fluorine atoms can greatly influence the properties of the compound .Chemical Reactions Analysis
Fluoropyridines can undergo various types of reactions, including substitution reactions and cyclization . The reactivity of these compounds can be influenced by the position of the fluorine atoms on the pyridine ring .Physical And Chemical Properties Analysis
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The physical and chemical properties of a specific fluorinated pyridine can be influenced by factors such as the position and number of fluorine atoms on the pyridine ring .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxylic acid followed by a condensation reaction with ethyl cyanoacetate. The resulting product is then subjected to a decarboxylation reaction to yield the final compound.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "pyridine-3-carboxylic acid", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: 2,4-difluorobenzaldehyde is reacted with pyridine-3-carboxylic acid in the presence of a base such as potassium carbonate and a solvent such as ethanol to yield 2-(2,4-difluorophenyl)-3-hydroxy-3-(pyridin-3-yl)propanenitrile.", "Step 2: The product from step 1 is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide and a solvent such as ethanol to yield 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile.", "Step 3: The final compound is obtained by subjecting the product from step 2 to a decarboxylation reaction using a strong acid such as hydrochloric acid in a solvent such as ethanol." ] } | |
Numéro CAS |
1486217-18-8 |
Nom du produit |
2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile |
Formule moléculaire |
C14H8F2N2O |
Poids moléculaire |
258.2 |
Pureté |
90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



